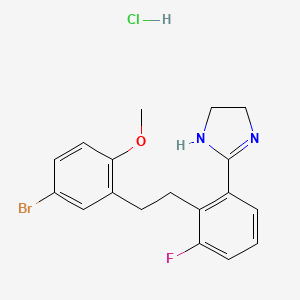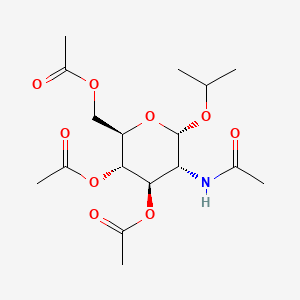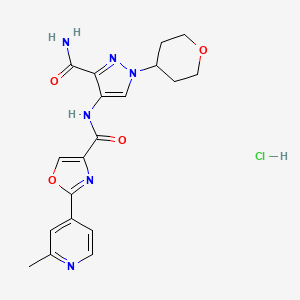
Pirrolidino PAF C-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidino PAF C-16 is a synthetic analog of Platelet Activating Factor C-16, a phospholipid mediator of inflammation. It is known for its potent hypotensive action and ability to activate polymorphonuclear leucocytes and monocytes via specific cell surface receptors . Pyrrolidino PAF C-16 is approximately 3-10 times more potent than natural Platelet Activating Factor in its hypotensive activity .
Aplicaciones Científicas De Investigación
Pyrrolidino PAF C-16 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of Platelet Activating Factor analogs.
Biology: It is used to investigate the role of Platelet Activating Factor in cellular signaling and inflammation.
Medicine: It is studied for its potential therapeutic applications in conditions involving inflammation and hypotension.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Pyrrolidino PAF C-16 exerts its effects by binding to specific cell surface receptors, leading to the activation of intracellular signaling pathways. This results in the production of active oxygen species and the activation of polymorphonuclear leucocytes and monocytes. The compound’s hypotensive action is mediated through its ability to induce vasodilation and reduce blood pressure .
Análisis Bioquímico
Biochemical Properties
Pyrrolidino PAF C-16 is known to interact with various enzymes and proteins. It is a potent mediator of PAF-like activities, including hypotension and platelet aggregation . The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
Pyrrolidino PAF C-16 has been shown to have a direct inhibitory effect on the growth of Mycobacterium bovis BCG and Mycobacterium smegmatis in a dose- and time-dependent manner . It influences cell function by damaging the cell membrane of these bacteria .
Molecular Mechanism
The molecular mechanism of Pyrrolidino PAF C-16 involves its interaction with specific cell surface receptors. It also stimulates the production of active oxygen species by human monocyte-derived macrophages
Temporal Effects in Laboratory Settings
It has been observed that its growth inhibitory effect on Mycobacterium bovis BCG and Mycobacterium smegmatis is dose- and time-dependent .
Dosage Effects in Animal Models
In male Wistar rats, Pyrrolidino PAF C-16 has been observed to decrease blood pressure in a dose-dependent manner . It was found to be 3-10 times more potent than natural PAF in the hypotensive activity .
Metabolic Pathways
It is known to be a phospholipid mediator of inflammation, suggesting it may be involved in inflammatory pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrrolidino PAF C-16 is synthesized through a series of chemical reactions involving the modification of the Platelet Activating Factor C-16 structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
The industrial production of Pyrrolidino PAF C-16 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidino PAF C-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pyrrolidino PAF C-16, each with distinct chemical and biological properties .
Comparación Con Compuestos Similares
Similar Compounds
Platelet Activating Factor C-16: The natural form of the compound with similar but less potent biological activities.
Platelet Activating Factor C-18: Another analog with different structural features and biological activities.
Lyso-Platelet Activating Factor: A precursor form with distinct chemical properties.
Uniqueness
Pyrrolidino PAF C-16 is unique due to its enhanced potency and specific structural modifications that confer distinct biological activities. Its ability to induce hypotension and platelet aggregation more effectively than natural Platelet Activating Factor makes it a valuable research tool and potential therapeutic agent .
Propiedades
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLCUIJMABRFJ-MUUNZHRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

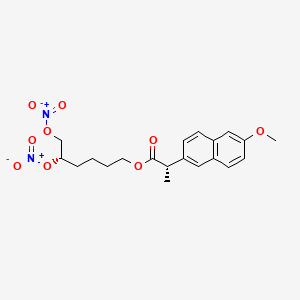
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
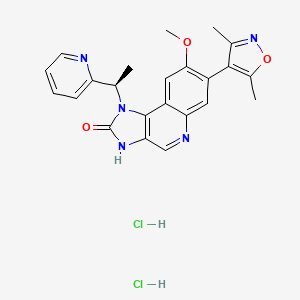
![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)
![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)
